Journal Name:Physics of Life Reviews
Journal ISSN:1571-0645
IF:9.833
Journal Website:http://www.journals.elsevier.com/physics-of-life-reviews/
Year of Origin:2004
Publisher:Elsevier
Number of Articles Per Year:9
Publishing Cycle:Quarterly
OA or Not:Not
Stereoselective Aromatic O-Glycosylation of Glycosyl Chloride with Arylboronic Acid under an Air Atmosphere
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-24 , DOI: 10.1021/acs.joc.3c00776
A novel exclusive β-selective O-aryl glycosylation was developed using glycosyl chloride and arylboronic acid with a palladium catalyst under an air atmosphere. The reaction was insensitive to moisture and characterized using readily available and bench-stable glycosyl chloride and arylboronic acid as substrates. A diverse range of substrate scopes, including various arylboronic acids and glycosyl chloride donors, was well-tolerated in this method. Arylboronic acid was oxidized by O2 in air to produce phenol as the aromatic source. This new strategy provides an alternative route and may find broad applications in efficient synthesis of bioactive O-aryl glycosides in the future.
Detail
Regio- and Chemoselective Synthesis of 3-(Dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines via Tandem Alkynyl Prins- and Intramolecular Oxycyclization Reactions
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.joc.3c00909
A metal-free Lewis acid-initiated protocol for the synthesis of highly substituted 3-(dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines from 2-(4-hydroxybut-1-yn-1-yl)benzamides and aldehydes has been demonstrated. The reaction involves the initial formation of dihydrofuranylidene carbocation via a Prins cyclization reaction using BF3·OEt2, followed by intramolecular cyclization to produce 3-(dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines up to E/Z = 6:1 with moderate to good yields. The methodology can also be used for the synthesis of 3-(dihydro-2H-pyran-3(4H)-ylidene)-isobenzofuran-1(3H)-imines. The strategy leads to the formation of two C–O bonds and one C–C bond with two different heterocycles connected by a tetra-substituted double bond. Post synthetic application of the reaction was extended for the synthesis of furanylidene isobenzofuranones in excellent yields.
Detail
Green Halogenation of Indoles with Oxone–Halide
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.joc.3c00638
Oxidative functionalization of indoles is one of the most widely used approaches to exploit the synthetic utility of indoles. In continuation of our research interest in the green oxidation of indoles, we further explore the oxidation of indoles with oxone–halide and discover that the protecting group on the nitrogen of indoles plays a decisive role in controlling the pathways of indole oxidation with oxone–halide. An electron-withdrawing group on the nitrogen of indoles (N-EWG) enables C2 halogenation with stoichiometric halide, while C3 halogenation could be selectively achieved by using stoichiometric halide without dependence on the electronic property of the protecting group on the indole nitrogen. Different from our previous results obtained by using catalytic halide, these findings lead to the development of an environmentally friendly, efficient, and mild protocol for access to 2- or 3-haloindoles (chloro and bromo). As compared to the previous synthetic methods for 2-/3-haloindoles, our method exploits the in situ-generated reactive halogenating species from oxone–halide for halogenation of indoles and thus eliminates the use of stoichiometric halogenating agents and the production of toxic and hazardous organic byproducts derived from oxidants.
Detail
Regioselective Deuteration of Arenes Enabled by Simple Heterogeneous Palladium Catalysis
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-24 , DOI: 10.1021/acs.joc.3c00902
A heterogeneous redox-neutral palladium-catalytic platform was reported for the preparation of deuterated (hetero) arenes from (hetero) arenes mediated by regioselective C(sp2)–H thianthrenation utilizing commercially available and recyclable Pd/C catalyst. A wide range of deuterated compounds could be obtained in high yields with excellent levels of deuterium incorporation under these simple heterogeneous catalytic conditions with the requirement of stable and easily handled DCOONa as a deuterium source. The late-stage deuteration of pharmaceuticals and bioactive molecules was also achieved by this approach.
Detail
Synthesis of a BC-Dihydrodipyrrin Building Block of Bacteriochlorophyll a
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.joc.3c01216
A strategy for the synthesis of bacteriochlorophyll a relies on joining AD and BC halves that contain the requisite stereochemical configurations of the target macrocycle. The BC half (1) is a dihydrodipyrrin bearing a dimethoxymethyl group at the 1-position, a β-ketoester at the 8-position, and (R)-2-methyl and (R)-3-ethyl substituents in the pyrroline ring. An established route to AD-dihydrodipyrrins (Pd-mediated coupling of a 2-halopyrrole with a chiral 4-pentynoic acid followed by Petasis methenylation, acidic hydrolysis, Paal–Knorr ring closure, and Riley oxidation) proved to be unviable for BC-dihydrodipyrrins given the presence of the β-ketoester unit. A route presented here entails Pd-mediated coupling of a 2-halopyrrole (2) with (3R,4R)-4-ethyl-1,1-dimethoxy-3-methylhex-5-yn-2-one (3), anti-Markovnikov hydration of the alkyne to give the 1,4-diketone, and Paal–Knorr ring closure. Compound 3 was prepared by Schreiber-modified Nicholas reaction beginning with (S)-4-isopropyl-3-propionyloxazolidin-2-one and the hexacarbonyldicobalt complex of (±) 3-methoxy-1-(trimethylsilyl)pentyne followed by transformation of the aldehyde derived therefrom to the 1,1-dimethoxymethylcarbonyl motif. The absolute stereochemical configuration of the Schreiber–Nicholas alkylation product was confirmed by single-crystal X-ray diffraction, whereas the BC half (1) by 1H NMR spectroscopy showed a J value of 2.9 Hz consistent with the trans-configuration. Taken together, the route provides a key chiral building block for the synthesis of photosynthetic tetrapyrroles and analogues.
Detail
Programmable Deuteration of Indoles via Reverse Deuterium Exchange
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.joc.3c00819
Methods for selective deuterium incorporation into drug-like molecules have become extremely valuable due to the commercial, mechanistic, and biological importance of deuterated compounds. Herein, we report a programmable labeling platform that allows access to C2, C3, or C2- and C3-deuterated indoles under mild, user-friendly conditions. The C2-deuterated indoles are accessed using a reverse hydrogen isotope exchange strategy which represents the first non-directed C2-deuteration of indoles.
Detail
Highly Modified Sesquiterpene Lactones with Cytotoxic Activities from Strobocalyx chunii
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.joc.3c01104
Three new germacranolide sesquiterpene lactones (SLs), strochunolides A–C (1–3, respectively), and a new guaianolide SL, strochunolide D (4), were isolated from Strobocalyx chunii and structurally characterized. Compound 1 is the first example of a dihomo-germacranolide SL, characterized by an unprecedented 6/10/5 tricyclic scaffold incorporating an additional fused δ-lactone C-ring. The structure of a known germacranolide SL, spicatolide C (5), was revised as its 8-epimer. Compound 3 exhibited potent in vitro cytotoxic activity against the HL-60 cell line, with an IC50 value of 0.18 ± 0.01 μM.
Detail
Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-25 , DOI: 10.1021/acs.joc.3c01307
We present protocols for the oxidation of alcohols and aldehydes and for the oxidative cyclization of diols which use a combination of Selectfluor and NaBr. For most substrates, the optimal solvent system is a 1:1 mixture of CH3CN/H2O, but, in select cases, biphasic 1:1 mixtures of EtOAc/H2O or CH2Cl2/H2O are superior. This procedure is operationally simple, uses inexpensive and readily available reagents, and tolerates a variety of functional groups. Mechanistic studies suggest that the active oxidant is hypobromous acid, generated by the almost instantaneous oxidation of Br– by Selectfluor in an aqueous milieu.
Detail
Carbon Nucleophile-Initiated Rauhut–Currier Reaction: An Atom-Economical Synthesis of Highly Functionalized Carbocycles
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.joc.3c00513
A Rauhut–Currier reaction cascade is achieved in the presence of carbon nucleophiles under mild conditions. This original atom-economical transformation enables an efficient one-pot synthesis of densely substituted carbocycles from readily accessible substrates. The key promoter role of the cesium cation in the cascade process was demonstrated.
Detail
Synthesis and Properties of 5-Azaullazines
Physics of Life Reviews ( IF 9.833 ) Pub Date: 2023-07-24 , DOI: 10.1021/acs.joc.3c00386
5-Azaullazines, indolizino[6,5,4,3-ija][1,5]naphthyridines, and their benzo-fused analogues were prepared in three steps by combination of Pd catalyzed cross-coupling reactions with Brønsted acid mediated cycloisomerisations. The reaction tolerates various substitution patterns and functional groups and proceeds in high yields. Optical and electrochemical properties of selected products were studied experimentally and by DFT calculations.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物1区 BIOLOGY 生物学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.00 44 Science Citation Index Expanded Not
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